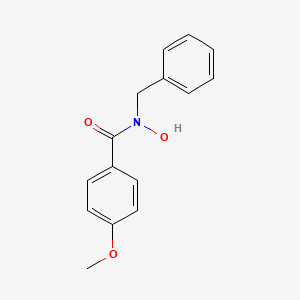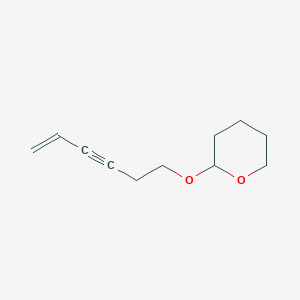![molecular formula C13H13F2O3P B12562143 Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate CAS No. 183882-31-7](/img/structure/B12562143.png)
Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring and a phosphonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate typically involves the reaction of naphthalene derivatives with difluoromethylating agents and phosphonate esters. One common method is the electrophilic fluorination of naphthalen-1-ylmethylphosphonate using difluorocarbene reagents. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize production efficiency and product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted naphthalene compounds. These products are valuable intermediates in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate has several scientific research applications:
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of natural phosphates.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate involves its interaction with molecular targets through its difluoromethyl and phosphonate groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used as a flame retardant and chemical intermediate.
[Difluoro(pyridinyl)methyl]phosphonates: Compounds with similar difluoromethyl and phosphonate groups but attached to a pyridine ring.
Uniqueness
Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific chemical reactivity and stability .
Propiedades
Número CAS |
183882-31-7 |
|---|---|
Fórmula molecular |
C13H13F2O3P |
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
1-[dimethoxyphosphoryl(difluoro)methyl]naphthalene |
InChI |
InChI=1S/C13H13F2O3P/c1-17-19(16,18-2)13(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |
Clave InChI |
FYGAMNDVKMWNEC-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C1=CC=CC2=CC=CC=C21)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

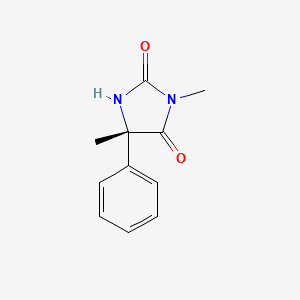
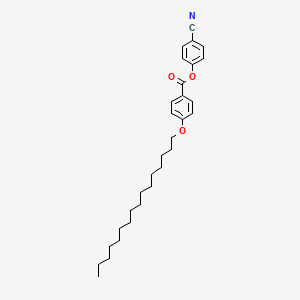

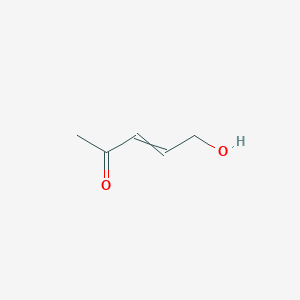
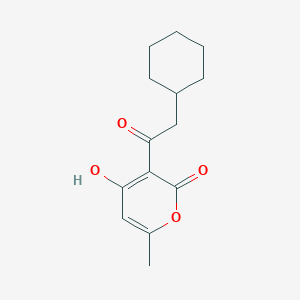
![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
